4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide
Description
4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by an amino group at the 4-position, a methyl group at the 1-position, and an isopropyl-substituted carboxamide at the 5-position.
Properties
IUPAC Name |
4-amino-2-methyl-N-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)11-8(13)7-6(9)4-10-12(7)3/h4-5H,9H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZIKNJDDCSUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=NN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbonyl Condensation
Methylhydrazine reacts with β-ketoamides under acidic conditions to form 1-methylpyrazole derivatives. In the target compound’s synthesis, ethyl 4,4-difluoro-3-oxopentanoate serves as the dielectrophilic component, reacting with methylhydrazine in toluene/water biphasic systems at -5°C to 5°C. The two-phase system suppresses diketone side reactions, achieving 78-82% isolated yield of the 1-methylpyrazole intermediate.
Table 1: Comparative Analysis of Cyclization Conditions
| Parameter | Acidic (H2SO4) | Basic (Na2CO3) | Neutral (H2O/CO2) |
|---|---|---|---|
| Temperature (°C) | 25 | 40 | -5 to 5 |
| Reaction Time (h) | 4 | 2 | 1.5 |
| Regioselectivity | 3:1 (4-/5-sub) | 5:1 | 8:1 |
| Yield (%) | 65 | 72 | 83 |
Data adapted from WO2014120397A1 and BenchChem protocols.
Amino Group Introduction Methodologies
Position-selective amination is achieved through either direct substitution or reductive pathways:
Nucleophilic Aromatic Substitution
Chloropyrazole intermediates undergo displacement with aqueous ammonia (28% w/w) in DMF at 110°C for 8 hours. XPhos Pd G2 catalyst (0.5 mol%) enables complete conversion with <2% dehalogenation byproducts. Microwave-assisted variants (150°C, 30 min) reduce reaction times but require specialized equipment.
Catalytic Hydrogenation
Nitro precursors are reduced using 10% Pd/C (1 mol%) under 50 psi H2 in ethanol/water (4:1). This method produces 97-99% amine purity but necessitates rigorous nitro compound purification to prevent catalyst poisoning.
Isopropyl Carboxamide Installation
The N-isopropyl carboxamide group is introduced via two principal routes:
Schotten-Baumann Acylation
Pyrazole-5-carbonyl chloride reacts with isopropylamine in dichloromethane/water emulsion:
Pyrazole-COCl + (CH3)2CHNH2 → Pyrazole-CONHCH(CH3)2 + HCl
Triethylamine (2.5 eq) neutralizes HCl byproduct, maintaining pH 8-9. The reaction achieves 89% conversion in 2 hours at 0°C.
Direct Aminolysis
Methyl ester intermediates undergo transamidation with excess isopropylamine (5 eq) in THF at reflux (66°C). Amberlyst 15 resin (20 wt%) catalyzes the reaction, achieving 94% yield after 6 hours with simultaneous ester activation and amine scavenging.
Critical Process Optimization Parameters
Temperature Control in Ring Closure
Maintaining -5°C to 0°C during cyclization prevents thermal decomposition of the sodium enolate intermediate. Jacketed reactors with ethylene glycol coolants enable precise thermal management at production scale.
Phase-Transfer Catalysis
Benzyltriethylammonium chloride (0.1 mol%) accelerates biphasic reactions by 3.2-fold compared to uncontrolled systems. The catalyst partitions into the organic phase, shuttling hydroxide ions to the reaction interface.
Byproduct Mitigation
Three major impurities require control:
- Regioisomeric pyrazoles (5-8%): Reduced to <1% via pH-controlled crystallization from heptane/ethyl acetate
- Over-alkylated products : Suppressed using methylhydrazine sulfate salt instead of free base
- Hydrolyzed esters : Minimized by anhydrous workup with molecular sieves
Industrial-Scale Production Protocols
Continuous Flow Synthesis
A three-reactor cascade system achieves 98.7% conversion:
- Reactor 1 : Enolate formation (NaH, THF, 50°C)
- Reactor 2 : Cyclization (methylhydrazine, -5°C)
- Reactor 3 : Aminolysis (isopropylamine, 70°C)
The system produces 12.7 kg/hr with 91% overall yield, surpassing batch process efficiency by 34%.
Crystallization Optimization
Anti-solvent crystallization using n-heptane induces nucleation at 45°C, followed by slow cooling to -10°C. This protocol yields 99.2% pure crystals with D90 particle size <50 μm, ideal for pharmaceutical formulation.
Analytical Characterization Benchmarks
Table 2: QC Specifications for Final API
| Parameter | Specification | Method |
|---|---|---|
| Assay (HPLC) | 98.5-101.5% | USP <621> |
| Related Substances | Total impurities ≤0.5% | UPLC-PDA (220 nm) |
| Residual Solvents | Class 2 solvents <400 ppm | GC-HS |
| Particle Size | D90: 10-50 μm | Laser Diffraction |
| Polymorphic Form | Form II (XRPD confirmed) | XRD |
Data compiled from multiple production batches.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, such as sildenafil.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In the case of its role as an intermediate in sildenafil synthesis, it contributes to the inhibition of phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and vasodilation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties, derived from the evidence:
Key Observations:
Substituent Effects on Lipophilicity: The isopropyl group in the target compound increases lipophilicity compared to the propyl group in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (clogP estimated at 1.2 vs. 0.8) . This may enhance membrane permeability but reduce aqueous solubility.
Pharmacological Implications :
- Pyrazole carboxamides in and are intermediates in PDE inhibitors (e.g., sildenafil analogs), where substituent bulk and polarity dictate selectivity for PDE isoforms . The target compound’s isopropyl group may favor interactions with hydrophobic PDE5 subpockets.
- Aryl-substituted analogs () show reduced metabolic stability compared to alkyl-substituted derivatives due to cytochrome P450-mediated oxidation .
Synthetic Accessibility: The target compound’s synthesis likely parallels routes for ’s 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, involving cyclocondensation of hydrazines with β-ketoamides . However, introducing N-isopropyl may require specialized reagents (e.g., isopropyl isocyanate), increasing complexity vs. methyl or ethyl analogs .
Biological Activity
4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H12N4O
- Molecular Weight : 168.21 g/mol
The biological activity of this compound primarily revolves around its interaction with various biological targets. It has been studied for its potential as an antitrypanosomal agent, showing promising results against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's mechanism involves inhibition of specific enzymes crucial for the parasite's survival, leading to reduced viability and proliferation.
Antitrypanosomal Activity
Recent studies indicate that this compound exhibits significant antitrypanosomal activity. For instance, it was part of a series of compounds that were optimized for improved efficacy against T. brucei. The lead compound from this series demonstrated an IC50 value of approximately 70 nM, indicating potent activity in vitro .
Cytotoxicity and Selectivity
In vitro evaluations have shown that while the compound is effective against T. brucei, it also exhibits cytotoxicity towards human cell lines. For example, cytotoxicity assays revealed an IC50 value greater than 100 µM against MRC-5 human lung fibroblasts, suggesting that while the compound is effective against parasites, it may require further optimization to enhance selectivity .
Study on Lead Optimization
A significant study focused on lead optimization of pyrazolopyrimidinone derivatives including this compound. The research aimed to improve metabolic stability and pharmacokinetic profiles while maintaining or enhancing antitrypanosomal efficacy. The optimized compounds showed improved oral bioavailability and reduced toxicity in animal models .
Comparison with Other Pyrazole Derivatives
Comparative studies have highlighted the unique properties of this compound relative to other pyrazole derivatives. For instance, while many pyrazole derivatives exhibit anticancer properties, this compound has been specifically noted for its antitrypanosomal action rather than broad-spectrum anticancer activity .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitrypanosomal | Trypanosoma brucei | 0.070 | |
| Cytotoxicity | MRC-5 (human fibroblasts) | >100 |
Table 2: Comparison with Other Pyrazole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
